Phosphonothioic dibromide, methyl-
Description
Phosphonothioic dibromide, methyl- (hypothetical structure: CH₃P(S)Br₂) is a theoretical organophosphorus compound belonging to the phosphonothioic acid derivative family. These compounds are characterized by a central phosphorus atom bonded to a methyl group, a sulfur atom, and two halogen substituents (Br or Cl).
Properties
CAS No. |
5827-24-7 |
|---|---|
Molecular Formula |
CH3Br2PS |
Molecular Weight |
237.88 g/mol |
IUPAC Name |
dibromo-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3Br2PS/c1-4(2,3)5/h1H3 |
InChI Key |
DREOBYPUJKXERI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphonothioic dibromide, methyl- typically involves the reaction of methylphosphonothioic dichloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphonothioic dibromide, methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it into lower oxidation states.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Phosphonothioic dibromide, methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which phosphonothioic dibromide, methyl- exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between phosphonothioic dibromide, methyl- and related compounds:
Reactivity and Hazards
- Halogen Influence: Bromine substituents in phosphonothioic dibromide, methyl- are expected to confer greater electrophilicity compared to chlorine in methyl phosphonothioic dichloride. This would enhance its reactivity in nucleophilic substitution reactions but also increase instability and decomposition risks .
- Ester Derivatives : Compounds like the O-ethyl S-(1-methylethyl) ester (CAS 57207-30-4) exhibit reduced reactivity due to the presence of stable ester groups, making them less hazardous than halogenated analogs .
- Safety Profiles: Methyl phosphonothioic dichloride is classified as a chemical weapon precursor, with hazards including violent reactions with water and toxicity.
Notes and Limitations
- Data Gaps: Direct experimental data for phosphonothioic dibromide, methyl- are absent in the provided evidence. Comparisons are inferred from structurally similar compounds.
- Research Needs: Further studies are required to confirm the synthesis, stability, and applications of phosphonothioic dibromide, methyl- in industrial or biological contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
